molecular formula C20H38N4O6 B12631767 L-Leucyl-L-seryl-L-valyl-L-leucine CAS No. 918527-99-8

L-Leucyl-L-seryl-L-valyl-L-leucine

Cat. No.: B12631767
CAS No.: 918527-99-8
M. Wt: 430.5 g/mol
InChI Key: AZMIJMPYAZKVFL-VGWMRTNUSA-N
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Description

L-Leucyl-L-seryl-L-valyl-L-leucine is a peptide compound composed of four amino acids: leucine, serine, valine, and leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-seryl-L-valyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, leucine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, serine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Repetition: The deprotection and coupling steps are repeated for valine and the final leucine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms. These methods ensure high yield and purity suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-seryl-L-valyl-L-leucine can undergo several types of chemical reactions, including:

    Oxidation: This reaction can occur at the serine residue, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions may target any oxidized residues within the peptide.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of serine hydroxyl derivatives.

Scientific Research Applications

L-Leucyl-L-seryl-L-valyl-L-leucine has several scientific research applications:

    Chemistry: Used as a model peptide in studies of peptide synthesis and structure-activity relationships.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of peptide-based materials and biocatalysts.

Mechanism of Action

The mechanism of action of L-Leucyl-L-seryl-L-valyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger downstream signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Leucyl-L-seryl-L-valyl-L-leucine is unique due to its specific sequence and the presence of two leucine residues, which may confer distinct structural and functional properties compared to other peptides.

Properties

CAS No.

918527-99-8

Molecular Formula

C20H38N4O6

Molecular Weight

430.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C20H38N4O6/c1-10(2)7-13(21)17(26)23-15(9-25)18(27)24-16(12(5)6)19(28)22-14(20(29)30)8-11(3)4/h10-16,25H,7-9,21H2,1-6H3,(H,22,28)(H,23,26)(H,24,27)(H,29,30)/t13-,14-,15-,16-/m0/s1

InChI Key

AZMIJMPYAZKVFL-VGWMRTNUSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)N

Origin of Product

United States

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